4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol
Overview
Description
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol. This compound is characterized by the presence of an amino group (-NH2), a trifluoromethyl group (-CF3), and a phenyl ring attached to a butan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol typically involves multiple steps, starting with the appropriate precursors. One common approach is the reaction of phenylacetonitrile with trifluoroacetic acid followed by reduction and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties to the resulting compounds, making them valuable in pharmaceuticals and materials science.
Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules. It can be used to study enzyme mechanisms and protein interactions.
Medicine: In medicinal chemistry, this compound serves as a precursor for the development of new drugs. Its incorporation into drug molecules can enhance their stability and efficacy.
Industry: The compound finds applications in the production of agrochemicals, where its trifluoromethyl group can improve the effectiveness and persistence of pesticides.
Mechanism of Action
The mechanism by which 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol
4-Amino-1,1,1-trifluoro-2-ethylbutan-2-ol
4-Amino-1,1,1-trifluoro-2-propylbutan-2-ol
Uniqueness: 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol stands out due to its phenyl group, which imparts distinct chemical and biological properties compared to its alkyl counterparts
Properties
IUPAC Name |
4-amino-1,1,1-trifluoro-2-phenylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMGSHLECMUKLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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